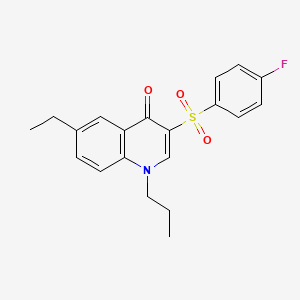

1-(4-methoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

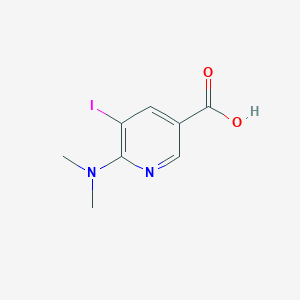

This compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms . Sulfonamides are known for their use in medicinal chemistry, particularly as antibiotics .

Molecular Structure Analysis

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. It also has a methoxy group attached to a benzene ring (making it a methoxybenzene), and a sulfonamide group .Chemical Reactions Analysis

Sulfonamides, in general, can undergo a variety of reactions. They can act as bases, forming salts with acids, and as weak acids, forming salts with bases .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 4-Methoxybenzenesulfonyl hydrazide, a related compound, has a melting point of 111-114 °C .科学的研究の応用

Cytotoxic Agents in Cancer Therapy

Compounds similar to 1-(4-methoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide have been evaluated for their cytotoxicity against various human tumor cell lines. For example, novel N-arylpyrazole derivatives bearing the sulfonamide moiety demonstrated promising cytotoxicity against cancer cell lines such as MCF-7, Hela, and A549, with some derivatives showing better efficacy than known drugs like celecoxib and cisplatin (Duan et al., 2016). This highlights the potential of sulfonamide derivatives in cancer therapy.

Antimicrobial Activities

Sulfonamide compounds, including those related to this compound, have shown effectiveness against various pathogenic strains of gram-positive and gram-negative bacteria. They have been utilized in treating infectious diseases like malaria, urinary and respiratory tract infections (Ahmad & Farrukh, 2012). This demonstrates the broad-spectrum antimicrobial potential of sulfonamide derivatives.

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have been investigated for their ability to inhibit enzymes like carbonic anhydrases and acetylcholinesterase, which are relevant in conditions such as glaucoma, epilepsy, and Alzheimer's disease. For instance, pyrazoline benzensulfonamides were synthesized and found to inhibit human carbonic anhydrase isoenzymes effectively, with low cytotoxicity towards oral squamous cancer cell lines and non-tumor cells (Ozgun et al., 2019). These findings suggest the therapeutic versatility of sulfonamide-based compounds in enzyme-targeted treatments.

Potential as Radiosensitizing Agents

Some sulfonamide derivatives have been evaluated for their ability to enhance the cell-killing effect of γ-radiation, suggesting a potential role as radiosensitizing agents in cancer therapy. Compounds with various biologically active moieties, such as pyrazol, thiophene, pyridine, and pyrimidines, were synthesized and showed higher activity than doxorubicin, highlighting the potential for sulfonamide derivatives in improving cancer radiotherapy outcomes (Ghorab et al., 2015).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S2/c1-14-19(29(25,26)21(3)16-8-6-5-7-9-16)15(2)22(20-14)28(23,24)18-12-10-17(27-4)11-13-18/h5-13H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVMKMHAZZKIFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)OC)C)S(=O)(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2798639.png)

![5-(3,4-Dimethoxyphenyl)-9-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2798640.png)

![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2798641.png)

![1-(4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2798647.png)

![N-(2,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2798649.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2798651.png)